molecular formula C17H21NO2 B12692684 Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate CAS No. 93981-49-8

Methyl 2-[[(dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate

Cat. No.: B12692684
CAS No.: 93981-49-8
M. Wt: 271.35 g/mol
InChI Key: QVJHBJZLOUPGLB-UHFFFAOYSA-N
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Description

Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is an organic compound with the molecular formula C17H21NO2. This compound is known for its unique structure, which includes a cyclohexene ring and a benzoate ester group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate typically involves the reaction of 2,4-dimethyl-3-cyclohexen-1-ylamine with methyl 2-formylbenzoate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This interaction can lead to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[[(dimethyl-3-cyclohexen-1-yl)methylene]amino]benzoate is unique due to its combination of a cyclohexene ring and a benzoate ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

93981-49-8

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

methyl 2-[(1,2-dimethylcyclohex-3-en-1-yl)methylideneamino]benzoate

InChI

InChI=1S/C17H21NO2/c1-13-8-6-7-11-17(13,2)12-18-15-10-5-4-9-14(15)16(19)20-3/h4-6,8-10,12-13H,7,11H2,1-3H3

InChI Key

QVJHBJZLOUPGLB-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCCC1(C)C=NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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